

# Chemical structure and properties of LCL161 (NVP-LCL161)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LCL161   |           |
| Cat. No.:            | B1683886 | Get Quote |

# LCL161 (NVP-LCL161): A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of a Promising IAP Inhibitor

This technical guide provides a comprehensive overview of **LCL161** (also known as NVP-**LCL161**), a potent, orally bioavailable small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). **LCL161** is a second mitochondrial-derived activator of caspases (SMAC) mimetic that has shown significant potential in preclinical and clinical studies for the treatment of various cancers. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to **LCL161**.

# **Chemical Structure and Physicochemical Properties**

**LCL161** is a synthetic organic molecule with a complex chemical structure. Its systematic IUPAC name is (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide.[1] The key chemical and physical properties of **LCL161** are summarized in the table below for easy reference.



| Property          | Value                                                                                                                                         | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1005342-46-0                                                                                                                                  | [1][2]    |
| Molecular Formula | C26H33FN4O3S                                                                                                                                  | [1][2]    |
| Molecular Weight  | 500.63 g/mol                                                                                                                                  | [1][2]    |
| IUPAC Name        | (S)-N-((S)-1-cyclohexyl-2-<br>((S)-2-(4-(4-<br>fluorobenzoyl)thiazol-2-<br>yl)pyrrolidin-1-yl)-2-<br>oxoethyl)-2-<br>(methylamino)propanamide | [1]       |
| SMILES            | CINVALID-LINK<br>C(=O)N2CCC[C@H]2C3=NC(<br>=CS3)C(=O)C4=CC=C(C=C4)<br>F">C@@HNC                                                               | [3]       |
| Solubility        | DMF: 30 mg/mLDMSO: 20<br>mg/mLEthanol: 20 mg/mL                                                                                               | [4]       |
| Appearance        | Crystalline solid                                                                                                                             | [4]       |
| Storage           | -20°C                                                                                                                                         | [4]       |

# **Mechanism of Action: Targeting the IAP Family**

**LCL161** functions as a SMAC mimetic, targeting the IAP family of proteins, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance by inhibiting apoptosis.[1][5] The primary targets of **LCL161** are cellular IAP1 (cIAP1) and cIAP2, as well as X-linked IAP (XIAP).[6]

By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and cIAP2, **LCL161** induces their auto-ubiquitination and subsequent proteasomal degradation.[6] This degradation of cIAPs has two major downstream consequences:

• Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB







signaling pathway. This pathway activation can lead to the production of pro-inflammatory cytokines like TNF $\alpha$ , which can contribute to an anti-tumor immune response.

• Induction of Apoptosis: By promoting the degradation of cIAPs and inhibiting XIAP, **LCL161** removes the brakes on caspase activation. This sensitizes cancer cells to apoptotic stimuli, leading to programmed cell death. In the presence of TNFα, the degradation of cIAPs allows for the formation of the ripoptosome complex (containing RIPK1, FADD, and pro-caspase-8), leading to caspase-8 activation and subsequent execution of apoptosis.[7]

The signaling pathway of **LCL161**'s mechanism of action is depicted in the diagram below.





Click to download full resolution via product page

Caption: LCL161 signaling pathway leading to apoptosis.



# **Pharmacokinetics and Pharmacodynamics**

A first-in-human phase I clinical trial in patients with advanced solid tumors provided key insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of **LCL161**.[8]

| Parameter                 | Description                                                                                          | Reference |
|---------------------------|------------------------------------------------------------------------------------------------------|-----------|
| Administration            | Oral, once weekly                                                                                    | [8]       |
| Absorption                | Rapidly absorbed                                                                                     | [8]       |
| Formulation               | Tablet formulation was better tolerated than the solution                                            | [8]       |
| Dose Limiting Toxicity    | Cytokine release syndrome (CRS)                                                                      | [8]       |
| Recommended Phase II Dose | 1800 mg, once weekly                                                                                 | [8]       |
| Pharmacodynamic Effect    | Induced degradation of cIAP1 in blood, skin, and tumor tissue; Increased circulating cytokine levels | [8]       |

## **Preclinical In Vitro and In Vivo Efficacy**

**LCL161** has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a single agent and in combination with other anti-cancer therapies.

## In Vitro Activity

The half-maximal inhibitory concentration (IC50) of **LCL161** has been determined in various cancer cell lines, highlighting its differential sensitivity across different tumor types.



| Cell Line      | Cancer Type                       | IC50 (μM) | Reference |
|----------------|-----------------------------------|-----------|-----------|
| Ba/F3-FLT3-ITD | Leukemia                          | ~0.5      | [9]       |
| MOLM13-luc+    | Leukemia                          | ~4        | [9]       |
| Ba/F3-D835Y    | Leukemia                          | ~0.05     | [9]       |
| CCRF-CEM       | T-cell ALL                        | 0.25      | [9]       |
| Karpas-299     | Anaplastic Large Cell<br>Lymphoma | 1.6       | [9]       |
| Нер3В          | Hepatocellular<br>Carcinoma       | 10.23     | [10]      |
| PLC5           | Hepatocellular<br>Carcinoma       | 19.19     | [10]      |

## **Combination Therapy**

**LCL161** has shown synergistic or additive effects when combined with various chemotherapeutic agents and targeted therapies.

| Combination Agent        | Cancer Type                                              | Effect                                                      | Reference |
|--------------------------|----------------------------------------------------------|-------------------------------------------------------------|-----------|
| Paclitaxel               | Non-Small Cell Lung<br>Cancer                            | Synergistic induction of apoptosis                          | [7]       |
| Radiotherapy             | HPV-negative Head<br>and Neck Squamous<br>Cell Carcinoma | Enhanced radiosensitization and tumor regression            | [1]       |
| PKC412 (Midostaurin)     | FLT3-ITD Leukemia                                        | Significantly more killing of cells than either agent alone | [9]       |
| Doxorubicin / Cytarabine | Leukemia                                                 | Additive effects                                            | [9]       |

## **In Vivo Efficacy**



In vivo studies using xenograft models have confirmed the anti-tumor activity of **LCL161**. For instance, in a mouse xenograft model of HPV-negative head and neck squamous cell carcinoma, the combination of **LCL161** with radiotherapy led to dramatic tumor regression.[1] This was accompanied by pharmacodynamic evidence of cIAP1 degradation and apoptosis activation within the tumors.[1]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of **LCL161**.

## **Western Blot Analysis for cIAP1 Degradation**

This protocol outlines the steps to assess the degradation of cIAP1 in cancer cells following treatment with **LCL161**.





Click to download full resolution via product page

Caption: Workflow for Western Blot analysis.



#### Protocol Details:

- Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere
  overnight. Treat the cells with the desired concentrations of LCL161 for the specified
  duration.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cIAP1 (e.g., at a 1:1000 dilution) overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.[7]

## **Apoptosis Assay by Flow Cytometry**

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with **LCL161**.

#### Protocol Details:

- Cell Seeding and Treatment: Seed cells in 6-well plates at a density of approximately 3 x 10<sup>5</sup> cells per well and allow them to attach.[1] Treat the cells with **LCL161** alone or in combination with another agent (e.g., radiation) for the desired time (e.g., 24-48 hours).[1]
- Cell Harvesting and Staining: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation. Wash the cells with cold PBS.



- Resuspend the cell pellet in 1X Annexin-binding buffer.
- Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

## Cell Viability (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric assay used to assess cell metabolic activity and can be used to determine the IC50 of a compound.

#### **Protocol Details:**

- Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL
  of culture medium and incubate overnight.
- Compound Treatment: Prepare serial dilutions of LCL161 in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO). Incubate the plate for a specified period (e.g., 72 hours).
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of LCL161 that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]



### Conclusion

**LCL161** is a promising SMAC mimetic with a well-defined mechanism of action that involves the degradation of cIAPs, leading to the activation of apoptotic pathways in cancer cells. Its oral bioavailability and demonstrated preclinical efficacy, both as a single agent and in combination therapies, have positioned it as a valuable candidate for further clinical investigation. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core chemical, biological, and pharmacological properties of **LCL161**, facilitating its continued exploration in the quest for more effective cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lcl-161 | C26H33FN4O3S | CID 24737642 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. mdpi.com [mdpi.com]
- 7. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LCL161 | IAP inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of LCL161 (NVP-LCL161)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1683886#chemical-structure-and-properties-of-lcl161-nvp-lcl161]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com